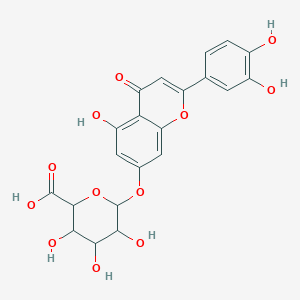

Luteolin-7-o-glucuronide

Description

Overview of Flavonoids and Their Biological Significance

Flavonoids are a diverse group of naturally occurring polyphenolic compounds found in a wide variety of plants, including fruits, vegetables, grains, and tea. nih.gov With over 6,000 identified types, these secondary metabolites are crucial for plant survival, contributing to pigmentation that attracts pollinators, protection against UV radiation and pathogens, and signaling during processes like nodulation. frontiersin.org

The biological importance of flavonoids extends to human health, largely attributed to their antioxidant, anti-inflammatory, and potential disease-preventing properties. mdpi.commdpi.com Their ability to scavenge free radicals and chelate metals helps protect cells from oxidative stress. nih.gov Furthermore, certain flavonoids have been shown to modulate key cellular enzyme functions and possess antimicrobial, antiviral, and neuroprotective effects. nih.govmdpi.com

Contextualization of Luteolin-7-O-glucuronide within the Flavonoid Class

This compound belongs to the flavone (B191248) subclass of flavonoids. wikipedia.orgfoodb.ca Structurally, it is a glycoside, meaning it consists of a flavonoid molecule (luteolin) attached to a sugar-like molecule, in this case, glucuronic acid, at the 7-position. foodb.ca This glucuronidation process, which primarily occurs in the liver, enhances the solubility and bioavailability of luteolin (B72000).

Luteolin itself is a well-studied flavone known for its various biological activities. mdpi.com The addition of the glucuronide moiety modifies its properties, influencing how it is absorbed, metabolized, and utilized in the body. This compound is found in various plants, including Perilla frutescens, rye, globe artichokes, and lettuce. wikipedia.orgfoodb.cahmdb.ca

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from its diverse and promising biological activities, which include anti-inflammatory, antioxidant, and neuroprotective properties. mdpi.comselleckchem.com Researchers are drawn to its potential therapeutic applications in a variety of conditions.

Key Research Areas:

Anti-inflammatory Effects: Studies have shown that this compound can inhibit the production of inflammatory mediators and suppress key signaling pathways involved in inflammation, such as NF-κB and MAPKs. mdpi.commedchemexpress.com

Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals and activate the Nrf2 pathway, which leads to the production of antioxidant enzymes. nih.govcaymanchem.com

Neuroprotective Properties: Research suggests that this compound may protect against stress-induced depressive-like behaviors by activating brain-derived neurotrophic factor (BDNF) signaling pathways. mdpi.comnih.gov

Other Potential Applications: Investigations are also exploring its role in cholesterol management, as an antimicrobial and antialgal agent, and its potential to alleviate cardiotoxicity induced by certain drugs. mdpi.comwisdomlib.orgnih.gov

The following tables summarize some of the key research findings related to the biological activities of this compound.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators and signaling pathways. | Suppresses the activation of NF-κB, p38, and JNK. Reduces the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.commedchemexpress.comnih.gov Inhibits NLRP3 inflammasome activation. mdpi.com | mdpi.commedchemexpress.comnih.gov |

| Antioxidant | Scavenging of free radicals and activation of antioxidant pathways. | Activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes. nih.gov Demonstrates free radical scavenging activity. caymanchem.comtandfonline.com | nih.govcaymanchem.comtandfonline.com |

| Neuroprotective | Effects on stress, depression, and neuronal signaling. | Improves depression-like behaviors in animal models. mdpi.comnih.gov Activates the BDNF signaling pathway, which is crucial for neuronal survival. mdpi.com | mdpi.comnih.gov |

| Enzyme Inhibition | Inhibition of various enzymes. | Inhibits matrix metalloproteinases (MMPs), α-amylase, α-glucosidase, and aldose reductase. medchemexpress.comcaymanchem.com | medchemexpress.comcaymanchem.com |

| Cholesterol-Lowering | Effects on cholesterol metabolism. | Contributes to the cholesterol-lowering effects of Perilla frutescens leaf extract by downregulating HMG-CoA reductase. mdpi.com | mdpi.com |

| Antimicrobial/Antialgal | Inhibition of microbial and algal growth. | Exhibits antimicrobial properties and effectively inhibits the growth of certain harmful algal species. wisdomlib.orgmdpi.com | wisdomlib.orgmdpi.com |

| Cardioprotective | Alleviation of drug-induced cardiotoxicity. | Alleviates doxorubicin-induced cardiotoxicity by inhibiting ferroptosis. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUOKLTVXQRUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution

Botanical Sources and Phytogeographical Distribution

Luteolin-7-o-glucuronide has been identified in a diverse range of plant species across various families. It is recognized as a major flavonoid compound in several plants, including Ixeris dentata and Mentha longifolia. chemfaces.comresearchgate.net

One of the most well-documented sources is Perilla frutescens (L.) Britt., an annual herb from the Lamiaceae family. This plant is widely cultivated in Asian countries such as China, Japan, South Korea, Vietnam, and India. nih.gov Studies have confirmed the presence of this compound in the leaves of P. frutescens collected from different regions within China and South Korea. nih.govmdpi.com

The compound is also found in various species of the Asteraceae family. For instance, it has been isolated from the leaves of Saussurea daurica and is reported in Saussurea involucrata. nih.govresearchgate.net It is present in vegetables like globe artichokes (Cynara scolymus), lettuces (Lactuca sativa), endives (Cichorium endivia), and chicories (Cichorium intybus). hmdb.ca Additionally, it has been detected in carrots (Daucus carota). hmdb.ca

Other documented botanical sources include:

Acanthus ebracteatus nih.gov

Sonchus fruticosus nih.gov

Codariocalyx motorius researchgate.net

Remirea maritima researchgate.net

Lippia alba researchgate.net

The aquatic plant Enhalus acoroides mdpi.com

The liverwort Riccia fluitans nih.gov

The following table summarizes some of the key botanical sources and their geographical distribution.

| Plant Family | Species | Common Name | Part(s) Containing Compound | Phytogeographical Distribution |

| Lamiaceae | Perilla frutescens | Perilla, Shiso | Leaves | Widely cultivated in China, Japan, South Korea, Vietnam, India nih.gov |

| Lamiaceae | Thymus vulgaris | Common Thyme | Not specified | Native to the Mediterranean region hmdb.ca |

| Asteraceae | Saussurea involucrata | Snow Saussurea | Not specified | Found in alpine regions of Asia nih.gov |

| Asteraceae | Saussurea daurica | Daurian Saussurea | Leaves | Native to parts of Asia, including Russia and Mongolia researchgate.net |

| Asteraceae | Cynara scolymus | Globe Artichoke | Not specified | Primarily cultivated in the Mediterranean region hmdb.ca |

| Asteraceae | Lactuca sativa | Lettuce | Not specified | Cultivated worldwide hmdb.ca |

| Asteraceae | Cichorium endivia | Endive | Not specified | Cultivated worldwide hmdb.ca |

| Asteraceae | Ixeris dentata | - | Not specified | Native to East Asia chemfaces.com |

| Acanthaceae | Acanthus ebracteatus | Sea Holly | Not specified | Found in mangrove habitats in Asia and Australia nih.gov |

| Apiaceae | Daucus carota | Carrot | Not specified | Cultivated worldwide hmdb.ca |

| Verbenaceae | Lippia alba | Bushy Matgrass | Leaves | Native to the southern United States, Mexico, the Caribbean, and South America researchgate.net |

| Hydrocharitaceae | Enhalus acoroides | Tape Seagrass | Not specified | Found in coastal waters of the Indo-Pacific region mdpi.com |

Quantitative and Qualitative Analysis in Plant Extracts

The identification and quantification of this compound in plant materials are primarily achieved through chromatographic and spectrometric techniques.

Qualitative Analysis: High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of this compound. When coupled with a UV detector, HPLC can identify this compound by comparing its retention time and UV spectrum with that of a known standard. nih.gov For more definitive identification, especially in complex extracts, mass spectrometry (MS) is employed. Techniques like Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) provide detailed structural information, confirming the presence of the compound. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been used for the structural elucidation of flavonoids, including luteolin (B72000) derivatives, in plant extracts. nih.gov

Quantitative Analysis: HPLC is the most common method for quantifying this compound. nih.gov A study on Perilla frutescens leaf extracts from various regions in China and South Korea developed an HPLC method for this purpose. The analysis showed that the content of this compound in the extracts ranged from 1.10 to 29.73 mg/g (dry weight). nih.govmdpi.com Another study focusing on Ixeris dentata found that this compound was the major compound, with a concentration of 34.66 mg/g of the dry weight of the plant's soluble fraction. chemfaces.com

The table below presents findings on the concentration of this compound in different plant extracts.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Concentration of this compound |

| Perilla frutescens | Leaves | Ethanol (B145695)/Water | HPLC | 1.10 to 29.73 mg/g of extract nih.govmdpi.com |

| Ixeris dentata | Aerial parts | Not specified | HPLC | 34.66 mg/g of soluble extract (dry weight) chemfaces.com |

| Olea europaea (Kalamon cultivar) | Leaves | Methanol (B129727)/Water | LC-(ESI)-MS/MS | Detected and quantified nih.gov |

| Olea europaea (Kalamon cultivar) | Fresh Olives | Methanol | HPLC-UV | Detected and quantified nih.gov |

Factors Influencing Accumulation in Natural Sources

The concentration of this compound and other flavonoids in plants is not static; it is influenced by a combination of genetic, environmental, and agricultural factors. nih.gov

Genetic Factors: The plant's genotype is a primary determinant of its capacity to produce secondary metabolites. Different species and even different cultivars within the same species can exhibit significant variations in their flavonoid profiles. nih.gov

Environmental and Abiotic Stress: Plants often increase the production of flavonoids as a defense mechanism against environmental stressors. mdpi.com

UV Radiation and Salinity: Studies have shown that exposure to UV radiation and saline conditions can significantly enhance the biosynthesis of luteolin glycosides. nih.gov Salt stress in Solanum nigrum seedlings, for example, led to increased flavonoid accumulation. nih.gov

Water Stress: Drought conditions are another factor known to increase the concentration of polyphenols, including luteolin, in plants like Chrysanthemum. nih.gov

Temperature: Both high and low temperatures can act as stressors that modulate flavonoid content. nih.gov

Agricultural Practices (Crop Management):

Fertilization: The application of fertilizers can affect flavonoid levels. For instance, in Origanum majorana, the amount of luteolin-7-O-glucoside was found to be higher at specific growth stages and with certain nitrogen fertilizer treatments. nih.gov

Cultivation System: There is evidence that organic farming may lead to higher concentrations of certain flavonoids compared to conventional farming. One study noted that luteolin concentration was 51% higher in organically grown plants. nih.gov

Growth Stage: The developmental stage of the plant plays a crucial role. The concentration of flavonoids can vary significantly between young and mature tissues and can fluctuate throughout the plant's life cycle. nih.gov

Biosynthesis and Metabolic Pathways

Enzymatic Pathways for Luteolin-7-O-glucuronide Formation

The biosynthesis of this compound is a sophisticated process primarily mediated by a specific family of enzymes. This process involves the attachment of a glucuronic acid moiety to the luteolin (B72000) backbone, a reaction crucial for altering the compound's solubility and bioavailability.

Role of UDP-Glucuronosyltransferases (UGTs)

The principal enzymes orchestrating the glucuronidation of luteolin are the UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of glucuronic acid from an activated donor molecule, UDP-glucuronate, to the luteolin molecule. wikipedia.org In humans, a variety of UGT isoforms, including UGT1A1, UGT1A6, and UGT1A9, have been identified to be involved in the glucuronidation of luteolin. acs.org Specifically, the formation of this compound is catalyzed by the enzyme Luteolin 7-O-glucuronosyltransferase. wikipedia.org

In the plant kingdom, particularly in rye (Secale cereale), specific UGTs are responsible for the biosynthesis of luteolin glucuronides. wikipedia.orgresearchgate.net These plant UGTs exhibit high specificity for their substrates, ensuring the precise formation of various luteolin glucuronide isomers. researchgate.net

Sequential Glucuronidation Reactions

The formation of more complex luteolin glucuronides often occurs through a series of sequential glucuronidation reactions. researchgate.net This step-wise process allows for the formation of di- and tri-glucuronide derivatives of luteolin.

In rye, the biosynthesis of a major flavonoid, a luteolin triglucuronide, involves three distinct glucuronosylation steps catalyzed by specific UGTs. researchgate.netresearchgate.net The initial step is the formation of this compound. This is followed by the action of this compound 2''-O-glucuronosyltransferase (LMT), which attaches a second glucuronic acid molecule to produce luteolin 7-O-[β-D-glucuronosyl-(1→2)-β-D-glucuronide]. wikipedia.orggenome.jp A third enzyme, luteolin-7-O-diglucuronide 4'-O-glucuronosyltransferase (LDT), then completes the synthesis of the triglucuronide. nih.govqmul.ac.uk

A study on human UGTs also revealed a time-dependent, sequential process for the formation of diglucuronides. acs.org For instance, the formation of 3',7-O-diglucuronide was observed to follow the initial production of the 3'-monoglucuronide, primarily by the UGT1A1 isoform. acs.org

Subcellular Localization of Biosynthetic Enzymes and Glycosides in Plants

The biosynthesis of this compound and its derivatives is compartmentalized within plant cells, with specific enzymes and products localized to distinct subcellular locations.

Research on rye mesophyll cells has provided significant insights into this spatial organization. nih.gov The initial two enzymes in the sequential glucuronidation of luteolin, UDP-glucuronate:luteolin 7-O-glucuronosyltransferase (LGT) and UDP-glucuronate:luteolin 7-O-glucuronide-glucuronosyltransferase (LMT), are found in the cytosol. nih.gov However, the final enzyme in this pathway, UDP-glucuronate:luteolin 7-O-diglucuronide-4'-O-glucuronosyltransferase (LDT), is predominantly located in the vacuole, with approximately 70% of its activity detected in this organelle. nih.gov

The end products of this biosynthetic pathway, the luteolin glucuronides, are found to be exclusively stored within the vacuole of the mesophyll cells. nih.gov This subcellular compartmentalization suggests a directed anabolic pathway where the initial steps of glucuronidation occur in the cytoplasm, followed by the final modification and subsequent storage in the vacuole. nih.gov

Intracellular Transport and Storage Mechanisms

Following their synthesis, luteolin glucuronides are transported and stored within the plant cell. The primary storage site for these compounds is the vacuole. nih.gov

The localization of the final glucuronidation enzyme within the vacuole suggests that the transport of the precursor molecules across the tonoplast (the vacuolar membrane) is a critical step in the biosynthetic pathway. nih.gov While the precise transport mechanisms are still under investigation, it is proposed that after synthesis in the cytosol, the partially glucuronidated luteolin intermediates are transported into the vacuole for the final glucuronidation step and subsequent accumulation. nih.gov

Advanced Methodologies for Extraction, Isolation, and Characterization

Extraction Techniques from Biological Matrices

The initial step in studying Luteolin-7-o-glucuronide involves its efficient extraction from its native source, which can range from plant tissues to animal fluids. The choice of extraction method is critical and is dictated by the chemical properties of the compound and the nature of the matrix.

Commonly, solvent extraction is employed for plant materials. For instance, this compound has been extracted from the leaves of Perilla frutescens using reflux with distilled water or 30% ethanol (B145695). mdpi.commdpi.com In another example, hot 80% ethanol was used to extract the compound from Artemisia rupestris L. mdpi.com A patented process describes using boiling water to extract the compound from Herba Ixeritis Sonchifoliae, followed by further purification steps. google.com For animal-derived matrices, such as rat plasma, different protocols are required to isolate the compound for pharmacokinetic studies. nih.gov After initial solvent extraction, further cleanup steps are often necessary. These can include liquid-liquid extraction, for example, using ethyl acetate (B1210297) and subsequently n-butanol to partition and concentrate the flavonoid fraction. google.com

Chromatographic Isolation and Purification Strategies

Chromatography is the cornerstone for the isolation and purification of this compound from crude extracts. A combination of different chromatographic techniques is often used to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is the principal technique for both the quantification and preparative isolation of this compound. koreascience.kr The method is valued for its high resolution, sensitivity, and reproducibility. Reversed-phase columns, particularly C18, are most frequently used for separation. nih.gov

A gradient elution is typically employed to achieve optimal separation from other related compounds within a reasonable timeframe. nih.gov The mobile phase commonly consists of an aqueous component, often acidified with formic acid or acetic acid to improve peak shape, and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.comnih.gov Detection is most often performed using a UV detector, with wavelengths set around 254 nm, 268 nm, or 347 nm, corresponding to the absorbance maxima of the compound. koreascience.krkahaku.go.jp Validated HPLC methods have demonstrated excellent linearity over wide concentration ranges, for instance, from 0.06 to 60 μg/mL in rat plasma and 0.98 to 980 μg/mL for plant extracts. mdpi.comnih.gov

Table 1: Examples of HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 nih.gov | C18 koreascience.kr | Semipreparative (250 x 10mm) google.com |

| Mobile Phase | Water (0.5% formic acid) & Acetonitrile (Gradient) nih.gov | Water & Acetonitrile (Gradient) koreascience.kr | Acetonitrile & 1% Glacial Acetic Acid (17:83) google.com |

| Flow Rate | 1.00 mL/min koreascience.kr | Not Specified | Not Specified |

| Detection (UV) | Not Specified | 254 nm koreascience.kr | Not Specified |

| Retention Time | Not Specified | 8.4 min kahaku.go.jp | 14.48 min mdpi.com |

For unambiguous identification and highly sensitive quantification, HPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov Electrospray ionization (ESI) is a commonly used interface, typically operated in negative ion mode for flavonoids like this compound. nih.govmdpi.com

In MS analysis, the deprotonated molecule [M-H]⁻ is observed. For this compound, this corresponds to a mass-to-charge ratio (m/z) of 461.1. nih.gov During MS/MS analysis, this precursor ion is fragmented, and the resulting product ions are detected. A characteristic fragmentation pattern involves the loss of the glucuronic acid moiety (176 Da), generating the luteolin (B72000) aglycone fragment at m/z 285. nih.govmdpi.com This specific transition (e.g., m/z 461.1 → 284.9) is used in Multiple Reaction Monitoring (MRM) mode for selective and accurate quantification in complex biological matrices like rat plasma. nih.gov High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. mdpi.com

Table 2: Mass Spectrometry Parameters for this compound

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |

| Precursor Ion [M-H]⁻ | m/z 461.1 | nih.gov |

| Product Ion (Aglycone) | m/z 284.9 | nih.gov |

| Monitored Transition | m/z 461.1 → 284.9 | nih.gov |

While HPLC is dominant, other chromatographic methods play vital roles, especially in the initial purification stages.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of isolation from column chromatography and for assessing the purity of fractions. nih.govnih.gov this compound is visualized on silica (B1680970) gel or polyamide plates as a dark purple or yellowish-green spot under UV light (e.g., 365 nm). kahaku.go.jp Its mobility (Rf value) depends on the solvent system used, with reported values of 0.26 in a butanol-acetic acid-water (BAW) system. kahaku.go.jp

Column Chromatography (CC): Open column chromatography is frequently used for the initial fractionation of crude extracts. Adsorbents like silica gel are common. google.comacgpubs.org For instance, a crude flavonoid powder can be applied to a silica gel column and eluted with a solvent system such as chloroform-methanol-acetic acid to separate components based on polarity. google.com

Sephadex LH-20: For the fine purification of flavonoids, size-exclusion chromatography using Sephadex LH-20 is a widely adopted method. mdpi.comacgpubs.org Fractions enriched with this compound from a previous chromatographic step can be further chromatographed over a Sephadex LH-20 column, often using methanol as the eluent, to remove remaining impurities and yield the pure compound. mdpi.com

Spectroscopic Characterization Methods

Following isolation and purification, the definitive identification of this compound requires spectroscopic analysis to confirm its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both one-dimensional (1H NMR, 13C NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are used to assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. nih.gov The identity of isolated this compound is confirmed by comparing its ¹H and ¹³C NMR spectral data with previously reported values in the literature. mdpi.comtandfonline.com The spectra provide characteristic signals for the luteolin backbone and the attached glucuronic acid moiety, confirming the point of glycosylation at the 7-position. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for the characterization of flavonoids like this compound. The analysis of this compound in solvents such as methanol or ethanol reveals a characteristic spectral profile with distinct absorption maxima (λmax) that are indicative of its flavone (B191248) structure. The UV spectrum is primarily influenced by the conjugated system of the benzopyran ring (A and C rings) and the cinnamoyl system (B ring).

Typically, the UV spectrum of this compound exhibits two major absorption bands. Band I, which appears at a higher wavelength, is associated with the cinnamoyl system (B ring), while Band II, at a lower wavelength, corresponds to the benzoyl system (A ring). Research has identified specific absorption maxima for this compound, although slight variations can occur depending on the solvent used. For instance, in methanol, characteristic peaks have been reported around 256 nm, 266 nm (as a shoulder), and 348-353 nm. chemfaces.comnih.gov Other analyses have noted λmax values at approximately 270 nm and 340 nm. The entire spectrum for analysis is typically scanned within the 190–400 nm range. medchemexpress.comsemanticscholar.org These spectral features are consistent with the luteolin aglycone, confirming the underlying flavonoid structure. chemfaces.com In high-performance liquid chromatography (HPLC) analysis, detection wavelengths of 254 nm or 348 nm are commonly selected for quantification due to strong absorbance and minimal interference from impurities at these wavelengths. chemfaces.comgoogle.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound, further confirming its molecular structure. The IR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific chemical bonds. While a complete spectrum is seldom published in literature, specific absorption bands (reported in wavenumbers, cm⁻¹) are highlighted in characterization studies.

For this compound and closely related analogues, the IR spectrum, typically recorded using a Fourier Transform Infrared (FTIR) spectrophotometer with a potassium bromide (KBr) pellet, displays several key absorption peaks. scispace.comjfda-online.com A broad band is consistently observed in the region of 3421-3392 cm⁻¹, which is characteristic of the stretching vibrations of hydroxyl (-OH) groups. scispace.comasianpubs.org This indicates the presence of the multiple phenolic and sugar hydroxyl groups in the molecule. Another significant peak appears around 1710 cm⁻¹, attributed to the C=O (carbonyl) stretching of the saturated six-membered ring ketone in the glucuronic acid moiety. scispace.com The flavone C=O group of the C-ring typically shows a strong absorption band around 1620-1665 cm⁻¹. Furthermore, absorption bands in the 1607-1498 cm⁻¹ range are assigned to the C=C stretching vibrations of the aromatic rings. The C-H stretching of the alkane structures within the glucuronide moiety is indicated by peaks in the 2925-2853 cm⁻¹ region. asianpubs.org

Compound Reference Table

Pharmacological and Biological Activities: Mechanistic Investigations in Experimental Models

Anti-inflammatory Mechanisms

L7Gn exerts its anti-inflammatory effects through a multi-pronged approach that includes the modulation of inflammatory mediators, inhibition of key signaling pathways, and regulation of inflammasome activation. These mechanisms have been primarily investigated in cellular models, such as lipopolysaccharide (LPS)-stimulated murine macrophages. nih.govresearchgate.net

Modulation of Inflammatory Mediators

L7Gn has been shown to significantly inhibit the production of several pro-inflammatory mediators. nih.govresearchgate.net In LPS-stimulated RAW 264.7 macrophages, L7Gn dose-dependently inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. nih.govresearchgate.net Furthermore, L7Gn treatment leads to a reduction in the mRNA expression of other key inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.netsemanticscholar.org The inhibitory effect of L7Gn on cytokine expression appears to be more pronounced for IL-6 and IL-1β compared to TNF-α. nih.gov

Table 1: Effect of Luteolin-7-o-glucuronide on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Effect of L7Gn Treatment | Reference |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | nih.govresearchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of mRNA and protein expression | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Inhibition of mRNA and protein expression | nih.govresearchgate.netsemanticscholar.org |

| Interleukin-1β (IL-1β) | Inhibition of mRNA expression | nih.govresearchgate.netsemanticscholar.org |

| Interleukin-6 (IL-6) | Inhibition of mRNA expression | nih.govresearchgate.netsemanticscholar.org |

| Tumor Necrosis Factor-α (TNF-α) | Moderate inhibition of mRNA expression | nih.govresearchgate.net |

Inhibition of Signaling Pathways

The anti-inflammatory effects of L7Gn are underpinned by its ability to inhibit crucial signaling pathways that regulate the expression of inflammatory genes. nih.govresearchgate.net One of the primary targets of L7Gn is the transforming growth factor beta-activated kinase 1 (TAK1). nih.govresearchgate.net By inhibiting TAK1, L7Gn effectively reduces the activation of downstream signaling cascades, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net

Specifically, L7Gn has been observed to inhibit the phosphorylation and subsequent degradation of IκBα, which is a key step in the activation of the NF-κB pathway. nih.govmedchemexpress.com This prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory genes. nih.gov

In addition to the NF-κB pathway, L7Gn also modulates the MAPK pathway by reducing the phosphorylation of p38 and c-Jun N-terminal kinase (JNK). nih.govresearchgate.netmedchemexpress.com However, it does not appear to affect the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov The inhibition of p38 and JNK contributes to the reduced activation of the transcription factor activator protein-1 (AP-1), further dampening the inflammatory response. nih.gov

Regulation of Inflammasome Activation

L7Gn has been found to regulate the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a multi-protein complex that plays a critical role in the inflammatory response. nih.govmdpi.comnih.gov In a rat model of acute lung injury (ALI) and in LPS-induced MH-S cells, L7Gn significantly downregulated the expression of key components of the NLRP3 inflammasome, including NLRP3 itself, ASC, and caspase-1. nih.govmdpi.comnih.gov This inhibition of NLRP3 inflammasome activation leads to a decrease in the production and secretion of the pro-inflammatory cytokines IL-1β and IL-18. nih.govmdpi.comnih.gov The precursor to L7Gn, luteolin (B72000), has also been shown to protect against NLRP3-mediated inflammatory diseases by inhibiting the activation of the NLRP3 inflammasome. mdpi.comnih.govresearchgate.net

Immunomodulatory Effects in Cellular Models

The immunomodulatory effects of L7Gn are evident in its ability to influence the behavior of immune cells, particularly macrophages. nih.govresearchgate.net By suppressing the production of pro-inflammatory mediators and inhibiting key signaling pathways in LPS-stimulated macrophages, L7Gn effectively modulates the inflammatory response at a cellular level. nih.govresearchgate.net These findings from in vitro studies suggest that L7Gn has the potential to be a valuable agent for managing inflammatory conditions. nih.govresearchgate.net

Antioxidant Mechanisms

In addition to its anti-inflammatory properties, L7Gn exhibits significant antioxidant activity. nih.govresearchgate.net This is primarily achieved through its ability to scavenge free radicals and enhance the expression of antioxidant enzymes. nih.govresearchgate.net

Free Radical Scavenging Capabilities

L7Gn has demonstrated the ability to scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov Studies have also investigated the scavenging activity of related compounds and extracts on hydroxyl radicals and peroxynitrite. tandfonline.comtandfonline.com For instance, the ethyl acetate (B1210297) fraction of Lycopi Herba, which contains luteolin-7-O-β-D-glucuronide methyl ester, showed potent scavenging activity against these reactive species. tandfonline.comtandfonline.com

Table 2: Free Radical Scavenging Activity of this compound and Related Compounds

| Radical Scavenged | Compound/Extract | Observation | Reference |

|---|---|---|---|

| DPPH | This compound | Enhanced radical scavenging effect | nih.gov |

| Hydroxyl Radical | Ethyl acetate fraction of Lycopi Herba | Potent scavenging activity | tandfonline.comtandfonline.com |

| Peroxynitrite | Ethyl acetate fraction of Lycopi Herba | Powerful inhibitory effects | tandfonline.comtandfonline.com |

Enhancement of Endogenous Antioxidant Systems

This compound has been shown to bolster the body's own antioxidant defenses through the activation of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway. nih.gov This pathway is a master regulator of cellular resistance to oxidative stress. Activation of Nrf2 by this compound leads to the increased expression of several crucial antioxidant and detoxifying enzymes. nih.gov

Key among these are:

Heme oxygenase-1 (HO-1): This enzyme plays a critical role in cellular protection against oxidative stress. nih.gov

NAD(P)H quinone oxidoreductase 1 (NQO1): NQO1 is a key enzyme in the detoxification of quinones and reduction of oxidative stress. nih.gov

Glutamate-cysteine ligase catalytic subunit (GCLC): This is the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov

Superoxide (B77818) Dismutase (SOD): Studies on the parent compound, luteolin, have demonstrated its ability to upregulate SOD, an enzyme that catalyzes the dismutation of the superoxide radical. nih.govresearchgate.net

Catalase (CAT): Research on luteolin indicates that it can boost the activity of catalase, which is responsible for the decomposition of hydrogen peroxide. nih.govresearchgate.net

The activation of Nrf2 and the subsequent upregulation of these downstream targets highlight the significant role of this compound in enhancing the endogenous antioxidant capacity of cells. nih.gov

Inhibition of Lipid Peroxidation in Cellular Models

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. This compound has demonstrated a protective effect against this process. Specifically, a methylated derivative, luteolin-7-O-β-D-glucuronide methyl ester, has been shown to powerfully inhibit copper-induced low-density lipoprotein (LDL) oxidation. tandfonline.comtandfonline.com This process is a key event in the development of atherosclerosis. tandfonline.com The ability of this compound and its derivatives to prevent lipid peroxidation underscores their potential as antioxidants. tandfonline.comtandfonline.com The parent compound, luteolin, has also been noted for its ability to inhibit lipid peroxidation in the brain, further suggesting the protective potential of its metabolites. semanticscholar.org

Neurobiological and Stress-Coping Mechanisms

Beyond its antioxidant properties, this compound exhibits significant neurobiological and stress-mitigating effects.

Modulation of Neurotrophic Factor Signaling (e.g., BDNF/TrkB/ERK/CREB pathway) in Animal Models

This compound has been found to positively modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival, growth, and plasticity. mdpi.comnih.gov In animal models of stress, treatment with this compound has been shown to increase the levels of BDNF in the hippocampus. mdpi.comnih.gov This increase is accompanied by the enhanced phosphorylation of key downstream signaling molecules, including:

Tropomyosin receptor kinase B (TrkB): The primary receptor for BDNF. mdpi.commdpi.com

Extracellular signal-regulated kinase (ERK): A critical component of the MAPK signaling cascade involved in cell growth and differentiation. mdpi.commdpi.com

cAMP response element-binding protein (CREB): A transcription factor that plays a vital role in neuronal plasticity and long-term memory formation. mdpi.commdpi.com

By activating the BDNF/TrkB/ERK/CREB pathway, this compound demonstrates a potential to support neuronal health and function. mdpi.comnih.gov

Attenuation of Stress-Induced Behavioral Dysfunctions in Animal Models

Consistent with its effects on neurotrophic signaling, this compound has been shown to alleviate stress-induced behavioral dysfunctions in animal models. mdpi.comnih.gov In studies using a sleep deprivation stress model in mice, treatment with this compound improved depression-like behaviors, as observed in the tail suspension and forced swimming tests. mdpi.comnih.govmedchemexpress.com Furthermore, it was found to reduce elevated levels of plasma corticosterone, a key stress hormone. mdpi.commedchemexpress.com These findings suggest that this compound possesses anti-stress and antidepressant-like properties. mdpi.comnih.gov

Mechanisms of Blood-Brain Barrier Integrity Modulation in Ischemia/Reperfusion Models

The blood-brain barrier (BBB) is a critical protective interface in the central nervous system. In models of cerebral ischemia/reperfusion injury, this compound has been shown to protect the integrity of the BBB. mdpi.comnih.gov It achieves this by:

Ameliorating the abnormal expression of tight junction proteins: It helps to normalize the levels of ZO-1 and occludin, which are essential for maintaining the tightness of the barrier. mdpi.comnih.gov

Improving the tight junction structure between endothelial cells. mdpi.comnih.gov

Reducing the degradation of the basement membrane. mdpi.comnih.govresearcher.life

These actions collectively contribute to decreasing the permeability of the BBB, thereby mitigating brain injury following ischemia/reperfusion. mdpi.comnih.gov

Regulation of Matrix Metalloproteinases (MMPs) in Neurological Contexts

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix. In neurological contexts, their dysregulation can contribute to the breakdown of the blood-brain barrier and other pathological processes. This compound has been identified as an inhibitor of several MMPs. medchemexpress.comchemfaces.com

| MMP | IC50 (μM) |

|---|---|

| MMP-1 | 17.63 |

| MMP-3 | 7.99 |

| MMP-8 | 11.42 |

| MMP-9 | 12.85 |

| MMP-13 | 0.03 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. medchemexpress.comchemfaces.com

In the context of cerebral ischemia/reperfusion injury, this compound has been shown to ameliorate the abnormal expression of MMP-9, which is implicated in the degradation of the blood-brain barrier. mdpi.comnih.gov This regulatory effect on MMPs further highlights its neuroprotective potential.

Enzyme Inhibitory Mechanisms

This compound has been the subject of various studies to determine its potential as an enzyme inhibitor. These investigations have revealed a range of activities against several classes of enzymes, suggesting multiple mechanisms through which it may exert biological effects.

This compound has demonstrated notable inhibitory activity against key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. Research has shown it to be a potent inhibitor of yeast α-glucosidase, with a reported IC50 value of 14.7 µM. researchgate.netwiley.com Its activity against porcine α-amylase was found to be moderate, with an IC50 value of 61.5 µM. researchgate.netwiley.comnih.gov These findings suggest that this compound can interfere with the enzymatic breakdown of complex carbohydrates into absorbable glucose. The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov

| Enzyme | Source | IC50 Value (µM) | Reference |

|---|---|---|---|

| α-Glucosidase | Yeast | 14.7 | researchgate.netwiley.comnih.gov |

| α-Amylase | Porcine | 61.5 | researchgate.netwiley.comnih.gov |

The compound has been identified as a significant inhibitor of aldose reductase, an enzyme in the polyol pathway that converts glucose to sorbitol. In vitro studies using rat lens aldose reductase (RLAR) have determined the IC50 value of this compound to be as low as 0.7 µM and 0.85 µM in different studies. researchgate.netthieme-connect.commdpi.com Furthermore, in an ex vivo experiment, this compound at a concentration of 5 µg/ml was observed to decrease sorbitol accumulation in isolated rat lenses by 91.8%. researchgate.netdovepress.com The inhibition of recombinant human aldose reductase by this compound has been characterized as following a noncompetitive inhibition pattern. dovepress.com These findings highlight its potential to interfere with the polyol pathway, which is implicated in the development of diabetic complications. thieme-connect.commdpi.com

| Target | Assay | Result | Concentration | Reference |

|---|---|---|---|---|

| Rat Lens Aldose Reductase (RLAR) | In Vitro Inhibition | IC50 = 0.7 µM | N/A | researchgate.net |

| Rat Lens Aldose Reductase (RLAR) | In Vitro Inhibition | IC50 = 0.85 µM | N/A | thieme-connect.commdpi.com |

| Sorbitol Accumulation | Ex Vivo Rat Lens | 91.8% inhibition | 5 µg/ml | researchgate.netdovepress.com |

| Recombinant Human Aldose Reductase | Kinetic Analysis | Noncompetitive inhibition | N/A | dovepress.com |

This compound has been shown to inhibit the activity of several matrix metalloproteinases (MMPs), a family of zinc-containing endopeptidases involved in the degradation of extracellular matrix components. mdpi.com In vitro screening has demonstrated that the compound possesses broad-spectrum inhibitory activity against various MMPs. chemfaces.comacs.orgtandfonline.com The glycoside moiety is suggested to play a role in anchoring the compound to the active site of the enzymes. mdpi.com

The reported IC50 values for this compound against specific MMPs are as follows:

MMP-1 (Collagenase-1): 17.63 µM wiley.comchemfaces.com

MMP-3 (Stromelysin-1): 7.99 µM wiley.comchemfaces.com

MMP-8 (Collagenase-2): 11.42 µM wiley.comchemfaces.com

MMP-9 (Gelatinase-B): 12.85 µM wiley.comchemfaces.com

MMP-13 (Collagenase-3): 0.03 µM wiley.comchemfaces.com

These findings indicate that this compound is a particularly potent inhibitor of MMP-13. wiley.comchemfaces.comacs.org Studies have also shown that it can downregulate the expression of MMP-2 and MMP-9. researchgate.net

| MMP Target | Enzyme Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| MMP-1 | Collagenase-1 | 17.63 | wiley.comchemfaces.com |

| MMP-3 | Stromelysin-1 | 7.99 | wiley.comchemfaces.com |

| MMP-8 | Collagenase-2 | 11.42 | wiley.comchemfaces.com |

| MMP-9 | Gelatinase-B | 12.85 | wiley.comchemfaces.com |

| MMP-13 | Collagenase-3 | 0.03 | wiley.comchemfaces.com |

Other Mechanistic Biological Activities

Beyond direct enzyme inhibition, this compound has been implicated in other biological processes through various mechanistic pathways.

This compound has been identified as a promising algistatic agent for controlling harmful algal blooms, specifically against Phaeocystis globosa. wiley.com A metabolomics analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to investigate the changes in intracellular and extracellular metabolites of P. globosa after exposure to the compound. chemfaces.com

The study revealed significant alterations in the intracellular metabolite profiles of the treated algae, while extracellular metabolite levels remained largely similar to untreated groups. chemfaces.com A key finding was that this compound treatment led to a substantial increase in intracellular luteolin, suggesting that the aglycone plays a crucial role in the antialgal mechanism. wiley.comchemfaces.com

Metabolomic analysis identified 20 intracellular metabolites that were significantly different between treated and untreated algal cells. wiley.comchemfaces.com Notably, the levels of α-Ketoglutarate and acetyl-CoA, which are involved in the tricarboxylic acid (TCA) cycle, were markedly decreased. chemfaces.com This suggests that this compound inhibits the growth of P. globosa by disrupting the TCA cycle. chemfaces.com Other observed changes included an increase in gallic acid, betaine, and three fatty acids, and a decrease in glutamate (B1630785) and 11 other organic acids. wiley.comchemfaces.com

The direct and specific impact of isolated this compound on intestinal motility and gut microbiota in animal models is an area of ongoing investigation. This compound is a known metabolite of luteolin and its glycosides, formed after ingestion and found in the small intestine, liver, and kidney of rats. researchgate.netresearchgate.net Its stability during simulated digestion and low absorption in Caco-2 cell models suggest that it can persist in the gastrointestinal tract, where it has the potential to interact with gut microbiota. acs.org

Studies on plant extracts containing a mixture of flavonoids, including this compound, have shown effects on colon motility. thieme-connect.comdovepress.com However, research also indicates that different flavonoid monomers can have varying or even opposing effects; for instance, apigenin (B1666066) and its glucuronide were found to stimulate colon motility, whereas luteolin and apigenin suppressed it. mdpi.comfrontiersin.org This underscores the difficulty in attributing the effects of an extract to a single component and the necessity for studies on the isolated compound.

While direct evidence on this compound is limited, studies on its aglycone, luteolin, have shown that it can modulate the gut microbiota. chemfaces.com In a study on diabetic mice, the administration of a luteolin-rich extract, which was metabolized to this compound among other metabolites, was associated with changes in the gut microbiome, including an increase in beneficial bacteria like Bifidobacterium and Lactobacillus. This suggests a potential role for luteolin and its metabolites in regulating the gut environment, though the specific contribution of this compound remains to be fully elucidated.

Stabilization of Transthyretin (TTR) and Impairment of Amyloid Formation

Transthyretin (TTR) is a homotetrameric protein found in plasma and cerebrospinal fluid, where it transports thyroxine and retinol-binding protein. researchgate.net The dissociation of this tetrameric structure into its constituent monomers is a critical, rate-limiting step in the pathway of TTR amyloid formation, a process linked to conditions such as familial amyloid polyneuropathy (FAP) and senile systemic amyloidosis (SSA). nih.govmdpi.com A key therapeutic strategy, therefore, is to stabilize the native tetrameric conformation of TTR using small-molecule ligands that bind to the thyroxine-binding sites (TBS) located at the dimer-dimer interface. mdpi.commdpi.com This stabilization increases the energy barrier for tetramer dissociation, thereby inhibiting the formation of amyloidogenic monomers. mdpi.com

The flavonoid luteolin has been identified as a potent and highly selective stabilizer of TTR in human plasma. nih.govplos.org It has demonstrated the ability to attenuate TTR-mediated cytotoxicity in neuronal cell cultures and rescue the disease phenotype in a Drosophila melanogaster model of FAP. researchgate.net However, the therapeutic potential of luteolin is hampered by its low metabolic stability; it is rapidly biotransformed in vivo, primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. nih.govplos.org The preferred site for this modification is the hydroxyl group at position 7 on luteolin's aromatic A-ring, resulting in the formation of this compound. nih.govplos.org

Crucially, this glucuronidation at the 7-position renders the molecule inactive as a TTR stabilizer. nih.govplos.org Structural and mechanistic studies have revealed why this compound is unable to prevent TTR amyloidogenesis. High-resolution crystal structures show that for effective binding, the A-ring of luteolin must be buried deep within the thyroxine-binding site of TTR. researchgate.net The addition of a bulky glucuronide group at the 7-position creates steric hindrance, preventing the molecule from fitting into this binding cavity. researchgate.netnih.gov

Experimental models comparing luteolin with its glycosylated derivatives have confirmed this loss of function. In one study, while luteolin significantly inhibited TTR aggregation under acidic conditions and prevented TTR-induced toxicity in SH-SY5Y neuroblastoma cells, Luteolin-7-O-glucoside (a structurally similar analogue to the glucuronide) had no effect on either TTR aggregation or its toxicity. researchgate.netplos.org

To investigate this further and attempt to overcome the metabolic inactivation, researchers have synthesized luteolin analogues where the 7-hydroxyl group was replaced with groups resistant to glucuronidation, such as a chlorine atom (7-Cl-Lut) or a methoxy (B1213986) group (7-MeO-Lut). nih.govtandfonline.com While these modifications did increase the molecule's persistence against enzymatic modification, they also resulted in a significant loss of binding selectivity for TTR in human plasma compared to the parent luteolin molecule. nih.govdiva-portal.org This was demonstrated in urea (B33335) denaturation assays, which measure the ability of a compound to stabilize TTR in plasma.

Research Findings on TTR Stabilization

The following table summarizes the findings from in vitro assays designed to measure the TTR stabilization capacity of luteolin and its derivatives in human plasma. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of TTR denaturation, with lower values indicating higher efficacy.

| Compound | TTR Stabilization in Human Plasma (IC₅₀) | Reference |

|---|---|---|

| Luteolin | ~5 µM | nih.govplos.org |

| 7-Cl-Lut | ~65 µM | nih.govplos.org |

| 7-MeO-Lut | ~105 µM | nih.govplos.org |

These results highlight that while luteolin is a highly effective and selective TTR stabilizer, its primary metabolite, this compound, is inactive. nih.govplos.org The structural requirement for a small substituent at the 7-position for effective binding within the TTR pocket explains this inactivation and presents a significant challenge for its use as a therapeutic agent for TTR amyloidosis. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Chemical Modifications

Comparison of Luteolin-7-O-glucuronide with Luteolin (B72000) Aglycone and Other Derivatives

The bioactivity of this compound (L7G) is often evaluated in direct comparison to its aglycone, luteolin, and other related glycosylated forms. Research indicates that these structural differences lead to varied potencies across different biological assays.

In studies of anti-inflammatory effects, luteolin aglycone is often found to be more potent than its glucuronide and glucoside derivatives. mdpi.com However, L7G still demonstrates significant activity. For instance, L7G has been shown to reduce the expression of proinflammatory mediators such as IL-6, IL-1β, and various chemokines. wiley.com In some models, L7G is more effective than other luteolin glucuronides. wiley.com One study found that L7G inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production with a half-maximal inhibitory concentration (IC₅₀) of 4.5 μM, proving significantly more potent than luteolin-7-O-glucoside (IC₅₀ of 30 μM). chemfaces.com Similarly, L7G shows potent inhibitory effects against various matrix metalloproteinases (MMPs), enzymes involved in inflammation and tissue remodeling. chemfaces.commedchemexpress.com

In the context of diabetic complications, L7G has been identified as a potent inhibitor of rat lens aldose reductase (RLAR), an enzyme in the polyol pathway. wiley.com Its inhibitory activity was found to be stronger than that of luteolin aglycone. wiley.com However, in inhibiting the formation of advanced glycation end products (AGEs), luteolin was slightly more effective than L7G. wiley.com

| Compound | Target/Activity | IC₅₀ Value | Source |

| This compound | Rat Lens Aldose Reductase (RLAR) Inhibition | 0.85 µM | wiley.com |

| Luteolin | Rat Lens Aldose Reductase (RLAR) Inhibition | 1.42 µM | wiley.com |

| This compound | Advanced Glycation End Product (AGE) Inhibition | 3.39 µM | wiley.com |

| Luteolin | Advanced Glycation End Product (AGE) Inhibition | 6.01 µM | wiley.com |

| This compound | Nitric Oxide (NO) Production Inhibition | 4.5 µM | chemfaces.com |

| Luteolin-7-O-glucoside | Nitric Oxide (NO) Production Inhibition | 30 µM | chemfaces.com |

| This compound | MMP-1 Inhibition | 17.63 µM | medchemexpress.com |

| This compound | MMP-3 Inhibition | 7.99 µM | medchemexpress.com |

| This compound | MMP-9 Inhibition | 12.85 µM | medchemexpress.com |

| This compound | MMP-13 Inhibition | 0.03 µM | medchemexpress.com |

A comparative study on liver injury in mice showed that while both luteolin and luteolin-7-O-glucoside offered protection, luteolin was more effective at ameliorating inflammatory mediators. nih.gov In contrast, luteolin-7-O-glucoside was a more potent inducer of phase II antioxidant enzymes. nih.gov

Impact of Glucuronidation on Bioactivity and Molecular Interactions

Glucuronidation, the attachment of a glucuronic acid moiety, is a primary metabolic pathway for luteolin in the body, mediated by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov This process significantly alters the physicochemical properties of the parent molecule, primarily by increasing its water solubility and molecular weight. These changes directly influence its bioavailability, distribution, and interaction with molecular targets.

While it is often observed that the aglycone form exhibits higher potency in in vitro assays, the glucuronidated metabolites like L7G are the predominant forms found in plasma and tissues after consumption of luteolin. researchgate.netfigshare.com This suggests that the biological effects of luteolin in vivo may be attributable to these metabolites. figshare.com Although the anti-inflammatory effects of L7G can be weaker than those of luteolin, they are still significant. figshare.com

The addition of the glucuronide group at the 7-position alters how the molecule fits into the binding sites of target proteins. Docking models for aldose reductase show that L7G forms specific hydrogen bonds and hydrophobic interactions within the enzyme's active site, explaining its potent inhibitory activity. wiley.com The increased polarity from the glucuronic acid tail can also enhance certain activities, such as the inhibition of lipid peroxidation, by modifying the compound's interaction with cell membranes. mdpi.com Glucuronidation is a key factor in the metabolic clearance of luteolin. nih.gov

Strategies for Chemical Derivatization and Their Effect on Bioactivity

To probe the structure-activity relationship and potentially enhance therapeutic properties, researchers have explored the chemical derivatization of luteolin. A key strategy involves modifying the hydroxyl groups that are common sites for metabolic conjugation, such as glucuronidation.

One study focused on preventing the rapid glucuronidation of luteolin by replacing the hydroxyl group at the 7-position (the site of L7G formation). researchgate.net Two analogues were synthesized: 7-chloro-luteolin (7-Cl-LUT) and 7-methoxy-luteolin (7-MeO-LUT). researchgate.net The goal was to block this metabolic pathway and potentially increase the bioavailability of a molecule that retains the core active structure of luteolin. The study assessed the binding affinity of these derivatives to transthyretin (TTR), a plasma protein whose amyloid formation is linked to disease. While both analogues showed a slight decrease in binding affinity compared to the parent luteolin, they remained strong binders, indicating that such modifications are tolerated and can produce highly active compounds. researchgate.net The methoxy (B1213986) substitution was better tolerated than the chlorine one. researchgate.net

| Compound | Binding Affinity (Kd) for Transthyretin (TTR) | Source |

| Luteolin | 150 ± 70 nM | researchgate.net |

| 7-MeO-Lut | 390 ± 40 nM | researchgate.net |

| 7-Cl-Lut | 620 ± 150 nM | researchgate.net |

Other derivatization strategies include acylation. The synthesis of various mono-acyl derivatives of luteolin has been explored to improve bioactivity and bioavailability. researchgate.net Another related metabolic pathway is sulfation, and studies comparing luteolin to its sulfated derivatives, such as luteolin 7,3′-disulfate, have shown that such modifications can enhance specific activities, like hepatoprotection. mdpi.com These studies underscore that targeted chemical changes to the luteolin scaffold can modulate its metabolic fate and biological function.

Stereochemical Considerations in Activity

The biological activity of complex molecules like this compound is highly dependent on their three-dimensional structure, or stereochemistry. The glucuronic acid moiety attached to the luteolin backbone has several chiral centers, leading to a specific spatial arrangement of its hydroxyl and carboxylic acid groups.

The defined stereochemistry of this compound is (2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid. foodb.canih.gov This precise 3D configuration is crucial for its interaction with biological targets. Molecular docking simulations demonstrate that the activity of L7G against enzymes like aldose reductase is dependent on a stereospecific fit into the active site. wiley.com The orientation of the hydroxyl groups on the glucuronide part of the molecule allows for the formation of specific hydrogen bonds with amino acid residues in the enzyme, which is essential for stable binding and inhibition. wiley.com Any change in the stereochemistry at these positions would alter the molecule's shape and likely reduce or eliminate its biological activity. Therefore, the specific isomeric form of L7G is integral to its function.

Metabolism and Bioavailability in Experimental Systems

Absorption Kinetics in Animal Models and Cell Lines (e.g., Caco-2 cells)

Studies utilizing in vitro models, such as the Caco-2 human intestinal cell line, provide insight into the intestinal permeability of compounds. Research on Luteolin-7-o-glucuronide indicates that its direct absorption across the intestinal barrier is low. In one study, the cell permeability of this compound was reported as not detectable, suggesting poor absorption in its glucuronidated form. acs.orgchemfaces.com

However, the aglycone form, luteolin (B72000), is absorbed rapidly and efficiently in the rat intestine. adelphi.eduresearchgate.net Following absorption, luteolin undergoes extensive first-pass metabolism in the intestinal cells and the liver, where it is converted into various conjugates, including this compound. researchgate.netresearchgate.net This suggests that the appearance of this compound in systemic circulation is primarily due to the metabolism of absorbed luteolin rather than the direct absorption of the glucuronide itself.

An in vitro study using Caco-2 cells found that applying aqueous extracts from Artemisia afra was more effective in producing luteolin glucuronides compared to using pure luteolin or its glycoside, Luteolin-7-O-glucoside. mdpi.com

Identification and Quantification of Major Metabolites in Biological Fluids and Tissues

Following the oral administration of luteolin to rats, several metabolites are identified in biological fluids and tissues. Glucuronidation is a primary metabolic pathway. nih.gov

The main luteolin glucuronides identified in rat plasma, liver, kidney, and small intestine are Luteolin-3'-O-glucuronide, Luteolin-4'-O-glucuronide, and this compound. nih.govresearchgate.net Among these, Luteolin-3'-O-glucuronide is consistently found to be the most abundant metabolite in plasma and most tissues. adelphi.eduresearchgate.netnih.govresearchgate.net For instance, at various time points (20, 60, and 360 minutes) after oral administration in rats, the plasma concentration of Luteolin-3'-O-glucuronide was significantly higher—up to 112-fold—than that of this compound. nih.gov

In addition to direct glucuronidation, luteolin can undergo methylation followed by glucuronidation. This compound can be further methylated by catechol-O-methyltransferases (COMTs) to form chrysoeriol-7-glucuronide and diosmetin-7-glucuronide. nih.govnih.gov These nine metabolites—luteolin, three glucuronides, two methylated forms, and four methylated glucuronides—have been detected in rat plasma and bile. nih.govnih.gov

Table 1: Major Metabolites of Luteolin Identified in Rats

| Metabolite | Type | Detected In |

|---|---|---|

| Luteolin-3'-O-glucuronide | Glucuronide | Plasma, Bile, Liver, Kidney, Small Intestine |

| Luteolin-4'-O-glucuronide | Glucuronide | Plasma, Bile, Liver, Kidney, Small Intestine |

| This compound | Glucuronide | Plasma, Bile, Liver, Kidney, Small Intestine |

| Chrysoeriol-7-glucuronide | Methylated Glucuronide | Plasma, Bile |

| Diosmetin-7-glucuronide | Methylated Glucuronide | Plasma, Bile |

| Chrysoeriol-4'-glucuronide | Methylated Glucuronide | Plasma |

| Diosmetin-3'-glucuronide | Methylated Glucuronide | Plasma |

| Chrysoeriol | Methylated | Plasma, Bile |

| Diosmetin | Methylated | Plasma, Bile |

Role of Gut Microbiota in Biotransformation

The gut microbiota plays a crucial role in the biotransformation of flavonoids. mdpi.com These microorganisms produce a wide array of enzymes, such as β-glucosidases and β-glucuronidases, that can metabolize complex plant-derived compounds. mdpi.comnih.gov

The biotransformation relevant to this compound is a two-fold process. Firstly, dietary luteolin often exists as glycosides, such as Luteolin-7-O-glucoside. Gut bacteria can hydrolyze these glycosides to release the luteolin aglycone. nih.gov This aglycone is then more readily absorbed by intestinal cells and subsequently undergoes glucuronidation by host enzymes to form this compound.

Secondly, gut microbiota can also act on the conjugated metabolites. This compound that is excreted into the intestine via bile can be deconjugated by bacterial β-glucuronidase, converting it back to the luteolin aglycone. tandfonline.com This process can create an enterohepatic circulation loop, potentially prolonging the presence of luteolin and its metabolites in the body. It has also been suggested that this compound can be deconjugated to luteolin at sites of inflammation. mdpi.com

Excretion Pathways in Animal Models

Studies in rats have demonstrated that after oral administration, luteolin and its metabolites are eliminated from the body through multiple pathways, including biliary, urinary, and fecal excretion. acs.org

The predominant route of elimination for conjugated luteolin metabolites is biliary excretion. adelphi.eduresearchgate.net Research has shown that a significant portion of the administered dose is excreted into the bile, particularly metabolites that have undergone 7-O-glucuronidation. adelphi.eduresearchgate.net One study reported that the total recovery of luteolin and its metabolites was approximately 54.8% in bile, compared to 5.9% in urine and 5.8% in feces over 72 hours. researchgate.net

The cumulative biliary excretion of this compound has been quantified alongside other glucuronides, confirming the importance of this pathway. nih.gov While Luteolin-3'-O-glucuronide shows the highest cumulative excretion in bile, this compound is also significantly eliminated via this route. nih.gov

Table 2: Cumulative Biliary Excretion of Luteolin Glucuronides in Rats

| Metabolite | Relative Cumulative Biliary Excretion |

|---|---|

| Luteolin-3'-O-glucuronide | Highest |

| Luteolin-4'-O-glucuronide | Lower than Luteolin-3'-O-glucuronide |

| This compound | Lower than Luteolin-3'-O-glucuronide |

Compound Reference Table

Future Directions and Research Challenges

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research will focus on identifying and validating novel molecular targets for Luteolin-7-o-glucuronide beyond its currently known interactions. While studies have highlighted its influence on pathways like NF-κB, MAPKs, and BDNF signaling, a deeper understanding of its complete target profile is necessary. mdpi.com

Key research questions will involve:

Direct Binding Partners: Identifying the specific proteins and enzymes that this compound directly interacts with to exert its effects. Molecular docking analyses have suggested potential binding to targets like RIP3 and matrix metalloproteinases (MMPs), but these require further experimental validation. mdpi.com

Pathway Crosstalk: Investigating how the modulation of one signaling pathway by this compound influences other interconnected pathways. For instance, understanding the interplay between its anti-inflammatory and neuroprotective signaling is crucial.

Receptor-Mediated vs. Intracellular Effects: Differentiating between effects mediated by cell surface receptors and those resulting from direct interaction with intracellular components.

Recent studies have shown that this compound can inhibit the TGF-β1 signaling pathway by directly binding to TGF-β1, subsequently downregulating downstream proteins like collagen I, α-SMA, MMP-2, and MMP-9. nih.gov It has also been found to inhibit both Smad and non-Smad signaling pathways. nih.gov Furthermore, in the context of doxorubicin-induced cardiotoxicity, this compound has been shown to modulate the PPAR signaling pathway. nih.gov In models of cerebral ischemia, it has been demonstrated to regulate the RIP3/MLKL signaling pathway. mdpi.com

Development of Advanced Delivery Systems for Experimental Research

A significant challenge in studying this compound is its bioavailability. While glucuronidation enhances the solubility of luteolin (B72000), further improvements in delivery are needed for precise experimental control and to maximize its potential in preclinical studies.

Future research in this area will likely involve:

Nanoformulations: Developing nanoparticles, liposomes, or micelles to encapsulate this compound. These systems can improve stability, control release, and potentially target specific tissues or cells.

Microemulsion Systems: Exploring microemulsion formulations, which have shown promise in increasing the plasma concentration of luteolin metabolites.

Targeted Delivery: Designing delivery systems that can specifically accumulate in tissues of interest, such as the brain or inflamed joints, by conjugating the delivery vehicle with targeting ligands.

These advanced delivery systems will be instrumental in conducting more accurate in vivo experiments and in understanding the dose-dependent effects of this compound in various disease models.

Investigation in Complex Disease Models (excluding human trials)

To date, much of the research on this compound has been conducted using in vitro cell cultures or relatively simple animal models. The next frontier is to investigate its effects in more complex and translationally relevant disease models.

This will include:

Chronic Disease Models: Utilizing long-term animal models of chronic conditions like pulmonary fibrosis, neurodegenerative diseases, and metabolic disorders to assess the sustained effects of this compound. nih.gov

Co-morbidity Models: Developing models that mimic the human condition of having multiple concurrent diseases to understand how this compound affects these complex biological interactions.

Genetically Engineered Models: Employing transgenic or knockout animal models to dissect the specific roles of the molecular targets of this compound in a whole-organism context.

For example, studies have already begun to use models like the middle cerebral artery occlusion (MCAO) rat model for cerebral ischemia and a mouse sleep deprivation model to study stress and depression. mdpi.commdpi.com A zebrafish model has also been used to investigate its protective effects against doxorubicin-induced cardiotoxicity. nih.gov A rat model of ischemic stroke has been used to evaluate its neuroprotective potential. westminster.ac.uk

Chemoenzymatic Synthesis and Biotransformation for Novel Analogs

The generation of novel analogs of this compound through chemical and enzymatic methods holds significant promise for creating compounds with enhanced activity, selectivity, or improved pharmacokinetic properties.

Future research directions include:

Chemoenzymatic Synthesis: This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. Luteolin 7-O-glucuronosyltransferase, for instance, can catalyze the specific transfer of glucuronic acid to luteolin. Exploring other enzymes and chemical modifications could lead to a diverse library of analogs.

Biotransformation: Utilizing microorganisms or their enzymes to modify the structure of this compound. This can produce novel derivatives that may not be accessible through traditional synthetic routes.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing analogs with modifications at different positions of the flavonoid backbone or the glucuronide moiety to understand how these changes affect biological activity. For instance, the position and type of glycosylation are known to influence solubility and biological effects.

Integration of Omics Technologies in Mechanistic Studies

The application of high-throughput "omics" technologies—such as proteomics, transcriptomics, and advanced metabolomics—will provide a comprehensive, systems-level understanding of the mechanisms of action of this compound. frontiersin.org

Key applications will be:

Transcriptomics: Using techniques like RNA-sequencing to analyze the global changes in gene expression in cells or tissues treated with this compound. This can reveal the full spectrum of signaling pathways and biological processes it modulates. For example, transcriptomics can be used to study the expression of genes related to inflammation, such as TNF-α and IL-1β, and neurotrophic factors like BDNF. mdpi.com

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications. This can help in identifying the direct and indirect protein targets of the compound.

Advanced Metabolomics: Using techniques like LC-MS-based metabolomics to profile the changes in the cellular metabolome following treatment. mdpi.com This can provide insights into how this compound affects metabolic pathways and can also help in identifying its downstream metabolites. mdpi.com

By integrating data from these different omics platforms, researchers can construct detailed molecular networks that illustrate the multifaceted effects of this compound, leading to a more holistic understanding of its biological role. frontiersin.org

Research Findings on this compound

| Research Area | Key Findings | Model System |

| Molecular Targets | Inhibits TGF-β1 signaling pathway. nih.gov | L929 cells |

| Modulates PPAR signaling pathway. nih.gov | Zebrafish, H9C2 cardiomyocytes | |

| Regulates RIP3/MLKL signaling pathway. mdpi.com | Rat primary cortical neurons, MCAO rat model | |

| Disease Models | Ameliorates cerebral ischemic injury. mdpi.com | MCAO rat model |

| Improves depression-like behaviors. mdpi.com | Mouse sleep deprivation model | |

| Attenuates doxorubicin-induced cardiotoxicity. nih.gov | Zebrafish, H9C2 cardiomyocytes | |

| Attenuates pulmonary fibrosis. nih.gov | Mouse model | |

| Omics Applications | Metabolomics revealed changes in intracellular metabolites in algae. mdpi.com | Phaeocystis globosa |

| Transcriptomics showed changes in inflammatory and neurotrophic gene expression. mdpi.com | Mouse hippocampus |

Q & A

Basic: How should researchers prepare stable L7Gn stock solutions for in vivo studies?

Answer:

L7Gn solubility varies significantly depending on solvent composition. For in vivo applications:

- DMSO-based formulations : Dissolve ≥2.08 mg/mL (4.50 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, ensuring sequential addition and vortexing for clarity .

- Corn oil formulations : Use 10% DMSO + 90% corn oil for lipid-compatible delivery .

- Validation : Confirm solubility via dynamic light scattering or UV-Vis spectrophotometry to avoid precipitation. Always test stability under experimental storage conditions (e.g., 4°C, light protection) .

Basic: Which plant sources and extraction methods yield high-purity L7Gn for research?

Answer:

- Optimal sources : Perilla frutescens (60% ethanol extract yields 103.61 μg/mL), Salvia aratocensis (25.3 mg/g in pre-distillation material), and Cardiospermum halicacabum .

- Extraction : Use HPLC-validated protocols with 60% ethanol for polar glycosides. For quantification, employ HPLC-DAD/MS with linearity (R² >0.9993) and detection limits of 4.48–5.41 μg/mL .

Advanced: What in vitro models are suitable for studying L7Gn’s anti-inflammatory mechanisms?

Answer:

- LPS-stimulated macrophages : Use murine RAW 264.7 macrophages to assess TAK1 inhibition and Nrf2 activation via ELISA (pro-inflammatory cytokines) and Western blot (Nrf2 nuclear translocation) .

- Dose optimization : Start with 10–40 µM, as higher doses (e.g., 40 µM) show no cytotoxicity in human lymphocytes . Include controls for ROS scavenging (e.g., DPPH assay) .

Advanced: How to validate BDNF signaling activation in L7Gn’s antidepressant effects?

Answer:

- Behavioral models : Use sleep deprivation (SD) stress in mice, followed by tail suspension and forced swimming tests .

- Molecular assays : Measure hippocampal BDNF mRNA/protein via qRT-PCR and Western blot. Confirm downstream TrkB/ERK/CREB phosphorylation. Correlate with reduced corticosterone (ELISA) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Methodological: How to address co-elution challenges in LC/MS quantification of L7Gn?

Answer:

- Chromatographic optimization : Use USP-recommended gradients (e.g., 0.1% formic acid in water/acetonitrile) to separate co-eluting flavonoids like quercetin-3-O-glucuronide .

- Validation : Perform spike-and-recovery tests with reference standards. Employ high-resolution MS (HRMS) for accurate mass identification .

Advanced: What experimental designs elucidate L7Gn’s role in the RIP3/MLKL pathway during cerebral ischemia?

Answer:

- OGD/MCAO models : Use oxygen-glucose deprivation (OGD) in primary cortical neurons and middle cerebral artery occlusion (MCAO) in rats .

- Assays : Measure intracellular Ca²⁺ overload (Fluo-4 AM), ATP depletion (luciferase assay), and mitochondrial membrane potential (JC-1 dye). Validate RIP3/MLKL inhibition via Western blot and molecular docking (e.g., AutoDock Vina for binding affinity to RIP3) .

Contradictions: How to resolve discrepancies in quantifying co-eluted flavonoids like L7Gn and quercetin derivatives?

Answer:

- Peak deconvolution : Apply orthogonal methods (e.g., DAD spectral analysis at 280 nm vs. 320 nm) to distinguish overlapping peaks .